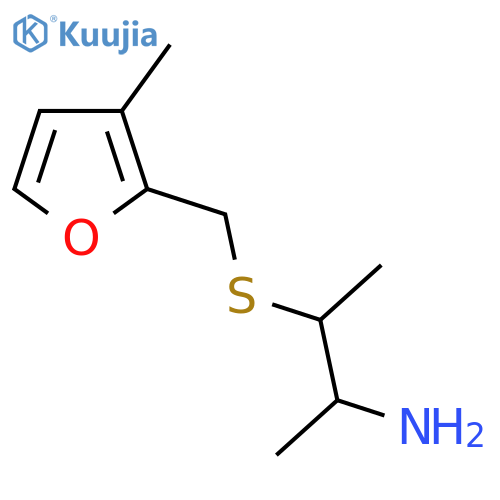

Cas no 2171874-51-2 (3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine)

3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine 化学的及び物理的性質

名前と識別子

-

- 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine

- 2171874-51-2

- 3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine

- EN300-1290664

-

- インチ: 1S/C10H17NOS/c1-7-4-5-12-10(7)6-13-9(3)8(2)11/h4-5,8-9H,6,11H2,1-3H3

- InChIKey: CAAHYBYOBWUGPB-UHFFFAOYSA-N

- ほほえんだ: S(CC1=C(C)C=CO1)C(C)C(C)N

計算された属性

- せいみつぶんしりょう: 199.10308534g/mol

- どういたいしつりょう: 199.10308534g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 64.5Ų

3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1290664-500mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 500mg |

$809.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-2500mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 2500mg |

$1650.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-50mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 50mg |

$707.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-1.0g |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1290664-100mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 100mg |

$741.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-5000mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 5000mg |

$2443.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-10000mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 10000mg |

$3622.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-1000mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 1000mg |

$842.0 | 2023-09-30 | ||

| Enamine | EN300-1290664-250mg |

3-{[(3-methylfuran-2-yl)methyl]sulfanyl}butan-2-amine |

2171874-51-2 | 250mg |

$774.0 | 2023-09-30 |

3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine 関連文献

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

8. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 2171874-51-2 and Product Name: 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine

The compound with the CAS number 2171874-51-2 and the product name 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of this compound incorporates a 3-methylfuran-2-yl moiety, which is a key feature that contributes to its distinct chemical behavior and reactivity.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their pharmacological properties. The 3-methylfuran-2-yl group in this compound not only enhances its solubility and bioavailability but also plays a crucial role in modulating its interaction with biological targets. This structural feature has been extensively studied in the context of designing molecules that can selectively bind to specific receptors or enzymes, thereby facilitating the development of targeted therapies.

The methylsulfanyl substituent in the compound's name is another critical aspect that contributes to its chemical profile. This group is known for its ability to enhance the metabolic stability of molecules while maintaining their biological activity. In drug discovery, such modifications are often employed to improve the pharmacokinetic properties of candidate compounds, ensuring that they exhibit prolonged half-lives and reduced toxicity. The presence of this group in 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine suggests that it may possess favorable pharmacokinetic characteristics, making it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that molecules with similar structural motifs have shown promise in treating conditions such as cancer, inflammation, and neurological disorders. The 3-methylfuran-2-yl group, in particular, has been identified as a key pharmacophore in several bioactive molecules, capable of interacting with a wide range of biological targets. This versatility makes 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine an attractive candidate for further exploration in drug discovery.

Recent studies have also highlighted the importance of computational methods in the design and optimization of novel compounds. Advanced computational techniques, such as molecular docking and quantum mechanics simulations, have been instrumental in predicting the binding affinity and interaction patterns of molecules like 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine with biological targets. These methods allow researchers to rapidly screen large libraries of compounds and identify those with high potential for therapeutic efficacy. The integration of computational chemistry with experimental approaches has significantly accelerated the drug discovery process, making it possible to develop novel therapeutics more efficiently.

The synthesis of 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine represents a testament to the progress made in synthetic organic chemistry over recent decades. The development of efficient synthetic routes has enabled chemists to access complex molecular architectures with greater ease than ever before. This compound exemplifies how modern synthetic strategies can be employed to create novel molecules with tailored properties for specific applications. The synthesis involves multiple steps, each carefully designed to introduce the desired functional groups while maintaining high yields and purity.

In conclusion, 3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine (CAS No. 2171874-51-2) is a compound with significant potential in pharmaceutical research and drug development. Its unique structural features, including the 3-methylfuran-2-yl and methylsulfanyl moieties, contribute to its distinct chemical properties and biological activity. The growing body of research on similar compounds suggests that this molecule may have broad applications in treating various diseases. With advancements in computational chemistry and synthetic organic chemistry, compounds like this are being developed at an unprecedented pace, offering new hope for treating some of humanity's most challenging health issues.

2171874-51-2 (3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-amine) 関連製品

- 2138531-06-1(1-(2-Tert-butyl-5-hydroxycyclohexyl)-1,2-dihydropyrazin-2-one)

- 2703778-69-0(tert-butyl N-(2-{5,8-diazaspiro3.5nonan-8-yl}ethyl)carbamate)

- 1353958-98-1(tert-Butyl 3-(((5-nitropyridin-2-yl)thio)methyl)piperidine-1-carboxylate)

- 723257-51-0(N-(3-hydroxy-4-methylphenyl)-2-furamide)

- 1021220-85-8(N-benzyl-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide)

- 1804741-83-0(6-(Chloromethyl)-3-fluoro-4-(trifluoromethoxy)pyridine-2-acetic acid)

- 2104155-17-9(3-(2-amino-1,3-thiazol-5-yl)oxetan-3-ol)

- 880801-80-9(2-{4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-3-(trifluoromethyl)phenylacetamide)

- 1258650-71-3(methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)